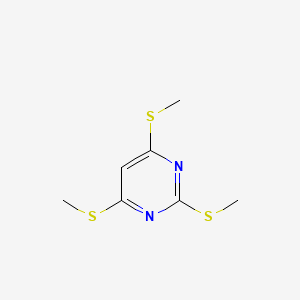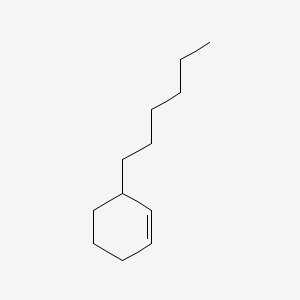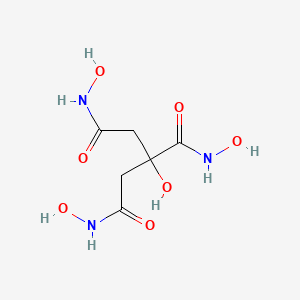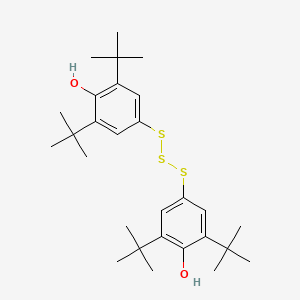
Phenol, 4,4'-trithiobis[2,6-bis(1,1-dimethylethyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Phenol, 4,4’-trithiobis[2,6-bis(1,1-dimethylethyl)- is a complex organic compound with the molecular formula C28H42O2S3 and a molecular weight of 506.82688 . This compound is known for its unique structure, which includes three sulfur atoms and bulky tert-butyl groups. It is often used in various industrial applications due to its stability and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Phenol, 4,4’-trithiobis[2,6-bis(1,1-dimethylethyl)- typically involves the reaction of 2,6-di-tert-butylphenol with sulfur-containing reagents. One common method is the reaction of 2,6-di-tert-butylphenol with sulfur dichloride (SCl2) under controlled conditions to form the desired product . The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions.
Industrial Production Methods
In industrial settings, the production of Phenol, 4,4’-trithiobis[2,6-bis(1,1-dimethylethyl)- is scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature, pressure, and reagent concentrations, ensuring high yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Phenol, 4,4’-trithiobis[2,6-bis(1,1-dimethylethyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the sulfur atoms to thiols or other reduced forms.
Substitution: The phenolic hydroxyl groups can participate in substitution reactions, such as esterification or etherification.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Acid chlorides or alkyl halides can be used for esterification or etherification reactions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, thiols, esters, and ethers, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
Phenol, 4,4’-trithiobis[2,6-bis(1,1-dimethylethyl)- has a wide range of applications in scientific research:
Chemistry: It is used as a stabilizer in polymers and as an antioxidant in various chemical formulations.
Biology: The compound has been studied for its potential antibacterial and antifungal properties
Industry: It is used in the production of high-performance materials, such as specialty plastics and coatings.
Mechanism of Action
The mechanism of action of Phenol, 4,4’-trithiobis[2,6-bis(1,1-dimethylethyl)- involves its interaction with various molecular targets. The compound’s phenolic hydroxyl groups can form hydrogen bonds with proteins and enzymes, affecting their activity. The sulfur atoms can also participate in redox reactions, altering the oxidative state of cellular components .
Comparison with Similar Compounds
Similar Compounds
Phenol, 2,6-bis(1,1-dimethylethyl)-: Known for its antioxidant properties.
Phenol, 4,4’-methylenebis[2,6-bis(1,1-dimethylethyl)-: Used as a stabilizer in various applications.
Phenol, 2,4-bis(1,1-dimethylethyl)-: Exhibits antibacterial and antifungal activities.
Uniqueness
Phenol, 4,4’-trithiobis[2,6-bis(1,1-dimethylethyl)- is unique due to the presence of three sulfur atoms, which impart distinct redox properties and reactivity compared to other similar compounds. This makes it particularly useful in applications requiring high stability and specific chemical interactions .
Properties
CAS No. |
6386-61-4 |
|---|---|
Molecular Formula |
C28H42O2S3 |
Molecular Weight |
506.8 g/mol |
IUPAC Name |
2,6-ditert-butyl-4-[(3,5-ditert-butyl-4-hydroxyphenyl)trisulfanyl]phenol |
InChI |
InChI=1S/C28H42O2S3/c1-25(2,3)19-13-17(14-20(23(19)29)26(4,5)6)31-33-32-18-15-21(27(7,8)9)24(30)22(16-18)28(10,11)12/h13-16,29-30H,1-12H3 |
InChI Key |
GOGVBRWRMAJECZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CC(=CC(=C1O)C(C)(C)C)SSSC2=CC(=C(C(=C2)C(C)(C)C)O)C(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


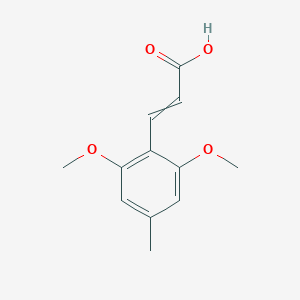

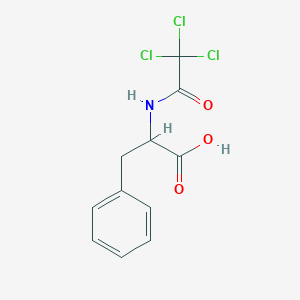
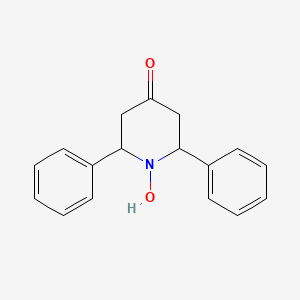
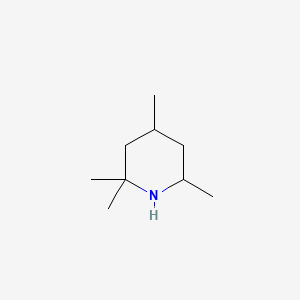


![[1-([1,1'-Biphenyl]-4-yl)ethylidene]hydrazine](/img/structure/B14722241.png)
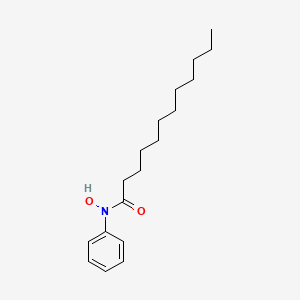
![1,1'-(Disulfanediyldibenzene-4,1-diyl)bis[3-(2-chloroethyl)urea]](/img/structure/B14722255.png)
